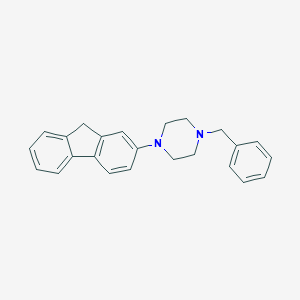![molecular formula C30H25ClO6 B374033 [1,1'-Biphenyl]-4-carboxylic acid [3ar-[3aa,4a(E),5b,6aa]]-4-[4-(3-chlorophenoxy)-3-oxo-1-butenyl]hexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B374033.png)
[1,1'-Biphenyl]-4-carboxylic acid [3ar-[3aa,4a(E),5b,6aa]]-4-[4-(3-chlorophenoxy)-3-oxo-1-butenyl]hexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1'-Biphenyl]-4-carboxylic acid [3ar-[3aa,4a(E),5b,6aa]]-4-[4-(3-chlorophenoxy)-3-oxo-1-butenyl]hexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenoxy group, a hexahydrocyclopenta[b]furan ring, and a phenylbenzoate moiety. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,1'-Biphenyl]-4-carboxylic acid [3ar-[3aa,4a(E),5b,6aa]]-4-[4-(3-chlorophenoxy)-3-oxo-1-butenyl]hexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the chlorophenoxy group: This can be achieved through the reaction of 3-chlorophenol with an appropriate acylating agent under basic conditions.
Construction of the hexahydrocyclopenta[b]furan ring: This step involves cyclization reactions, often using catalysts to facilitate the formation of the furan ring.
Attachment of the phenylbenzoate moiety: This is typically done through esterification reactions, where the phenylbenzoate group is introduced using a suitable esterifying agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
[4-[
Propriétés
Formule moléculaire |
C30H25ClO6 |
|---|---|
Poids moléculaire |
517g/mol |
Nom IUPAC |
[4-[(E)-4-(3-chlorophenoxy)-3-oxobut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate |
InChI |
InChI=1S/C30H25ClO6/c31-22-7-4-8-24(15-22)35-18-23(32)13-14-25-26-16-29(33)36-28(26)17-27(25)37-30(34)21-11-9-20(10-12-21)19-5-2-1-3-6-19/h1-15,25-28H,16-18H2/b14-13+ |
Clé InChI |
SWGBCBVFGPXRNN-BUHFOSPRSA-N |
SMILES |
C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C=CC(=O)COC5=CC(=CC=C5)Cl |
SMILES isomérique |
C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)/C=C/C(=O)COC5=CC(=CC=C5)Cl |
SMILES canonique |
C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C=CC(=O)COC5=CC(=CC=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4,5-dihydro-1H-imidazol-2-yl)-N-{2-[(2-fluorophenyl)sulfanyl]benzyl}amine](/img/structure/B373951.png)
![4-({[4-(4-Fluorophenyl)-1-methyl-3-piperidinyl]methyl}sulfanyl)phenyl methyl ether](/img/structure/B373953.png)
![N,N,N'-trimethyl-N'-[(2-naphthalen-1-ylsulfanylphenyl)methyl]ethane-1,2-diamine](/img/structure/B373957.png)
![N-{4-[(3-chlorophenyl)sulfanyl]benzyl}-N,N-dimethylamine](/img/structure/B373959.png)
![8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B373962.png)
![1-[(3-dibenzo[b,e]thiepin-11(6H)-ylidenepropyl)(methyl)amino]-2-propanol](/img/structure/B373963.png)
![N-(2-methylpropyl)benzo[cd]indol-2-amine](/img/structure/B373964.png)
![1-(6,11-Dihydrodibenzo[b,e]oxepin-11-yl)-4-methylpiperazine](/img/structure/B373966.png)


![11-{2-[(dimethylamino)methyl]cyclohexyl}-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B373969.png)


